![molecular formula C14H15FN4OS B292839 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide involves the inhibition of certain enzymes and proteins that are essential for the survival and replication of microorganisms and cancer cells. It has been found to target the DNA synthesis and repair pathways, leading to the disruption of cell division and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide has low toxicity and does not cause significant damage to normal cells. It has been found to have minimal effects on the liver and kidney function, indicating its potential safety for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide is its broad-spectrum activity against various microorganisms and cancer cells. It has also been found to have a high degree of selectivity, meaning that it targets only the diseased cells and not the healthy ones. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of its potential use in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to determine its potential toxicity and safety for use in humans.
Synthesemethoden
The synthesis of 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide involves the reaction of 4-fluorobenzyl chloride with 8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-amine in the presence of a base and a solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs to combat infectious diseases. It has also been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C14H15FN4OS |
---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
1-[3-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidin-8-yl]ethanone |
InChI |
InChI=1S/C14H15FN4OS/c1-10(20)18-7-2-8-19-13(18)16-17-14(19)21-9-11-3-5-12(15)6-4-11/h3-6H,2,7-9H2,1H3 |
InChI-Schlüssel |
HZNMOEKUXYBBHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCN2C1=NN=C2SCC3=CC=C(C=C3)F |
Kanonische SMILES |
CC(=O)N1CCCN2C1=NN=C2SCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.